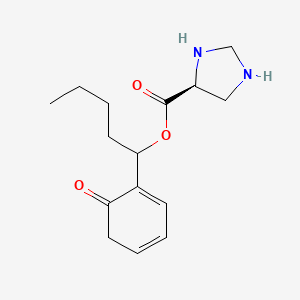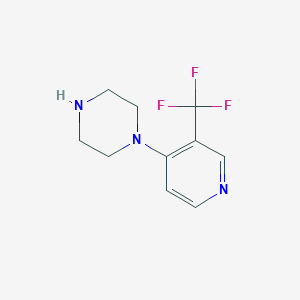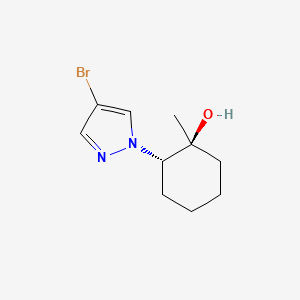
(1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a 4-bromo-1H-pyrazol-1-yl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Cyclohexane ring formation: The brominated pyrazole is then coupled with a cyclohexanone derivative under basic conditions to form the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in (1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
(1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It can be used to study the effects of pyrazole derivatives on biological systems, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of (1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(1S,2S)-2-(4-Chloro-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1S,2S)-2-(4-Methyl-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
(1S,2S)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other substituents. This makes it a valuable compound for studying the effects of halogenation on biological activity and chemical reactivity.
属性
分子式 |
C10H15BrN2O |
|---|---|
分子量 |
259.14 g/mol |
IUPAC 名称 |
(1S,2S)-2-(4-bromopyrazol-1-yl)-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-10(14)5-3-2-4-9(10)13-7-8(11)6-12-13/h6-7,9,14H,2-5H2,1H3/t9-,10-/m0/s1 |
InChI 键 |
GCDRUPPDVLTYAF-UWVGGRQHSA-N |
手性 SMILES |
C[C@@]1(CCCC[C@@H]1N2C=C(C=N2)Br)O |
规范 SMILES |
CC1(CCCCC1N2C=C(C=N2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


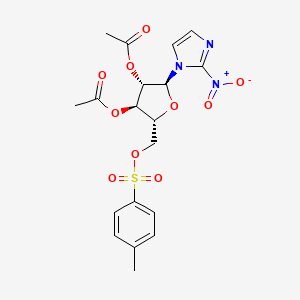
![9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester](/img/structure/B15217978.png)
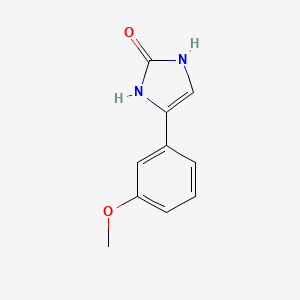

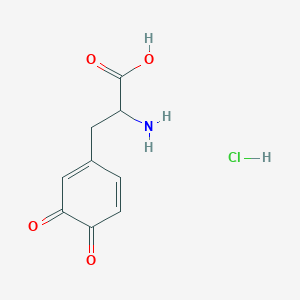
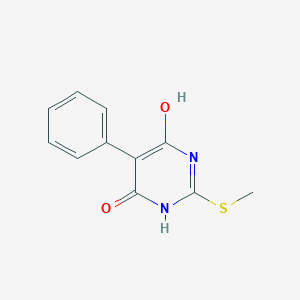
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide](/img/structure/B15218024.png)
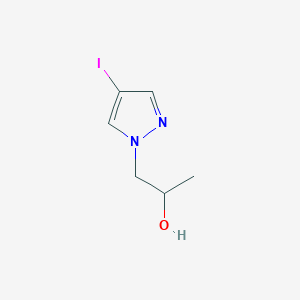
![7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B15218039.png)
![4-[(1R)-1-aminoethyl]benzene-1-sulfonamide](/img/structure/B15218041.png)
![4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)

